13,14-Dihydro-15-keto-PGE1
Overview
Description
13,14-dihydro-15-oxoprostaglandin E1 is a prostaglandin E obtained by formal oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin E1. It has a role as a human xenobiotic metabolite. It is functionally related to a prostaglandin E1. It is a conjugate acid of a 13,14-dihydro-15-oxoprostaglandin E1(1-).
Scientific Research Applications
Role in Adipogenesis and PPARγ Activation
13,14-Dihydro-15-keto-PGE1 plays a significant role in the regulation of adipocyte differentiation through its involvement in peroxisome proliferator-activated receptor γ (PPARγ) activation. The conversion of 15-keto-PGE2 to 13,14-dihydro-15-keto-PGE2 by 15-oxoprostaglandin-Δ13-reductase (PGR-2) appears to decrease PPARγ-dependent transcription and inhibit adipocyte differentiation. Additionally, 15-keto-PGE2, acting as a ligand of PPARγ, can enhance adipogenesis by increasing co-activator recruitment and activating PPARγ-mediated transcription. This highlights the potential of this compound and related compounds in modulating adipogenesis and metabolic pathways (Chou et al., 2007).
Monitoring Reproductive Health in Livestock
In veterinary science, specifically in buffaloes with postpartum reproductive disorders, the monitoring of plasma concentrations of this compound is used to assess reproductive health. This compound's levels are associated with various conditions like retention of fetal membranes and postpartum endometritis. The study highlights its potential for use in routine monitoring of postpartum reproductive health in livestock, suggesting a broader application in veterinary reproductive medicine (Mishra & Prakash, 2005).
Implications in Cancer Research
Research has also delved into the implications of this compound in cancer. For instance, in mammary epithelial cells, the presence of this compound has been associated with the suppression of STAT3 signaling, a key factor in cancer cell growth and inflammation-associated carcinogenesis. This highlights its potential role in cancer therapeutics, offering insights into the mechanisms of tumor suppression and progression (Lee et al., 2017).
Analytical Applications
This compound has also found applications in analytical chemistry, particularly in the separation and identification of prostaglandins and their metabolites. This process is crucial for understanding the biological roles of these compounds in various physiological and pathophysiological processes. The methodologies developed provide robust and rapid means for processing a large number of samples, essential for studying the kinetics of prostaglandin-inactivating enzymes and determining the metabolism of prostaglandins in biological systems (Welsh et al., 2003).
Mechanism of Action
Target of Action
The primary target of 13,14-Dihydro-15-keto-PGE1 is human platelets and neutrophils . These cells play a crucial role in the body’s immune response and blood clotting. The compound interacts with these cells, influencing their function and activity.
Mode of Action
This compound, an inactive metabolite of Prostaglandin E1 (PGE1), weakly inhibits ADP-induced platelet aggregation in isolated human platelet-rich plasma . This interaction with its targets leads to changes in the aggregation of platelets, which is a key process in blood clot formation.
Biochemical Pathways
The compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase, which must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase . This process leads to the formation of this compound, which then affects the function of platelets and neutrophils.
Pharmacokinetics
The pharmacokinetics of this compound and its metabolites in patients undergoing dialysis are similar to those previously reported for healthy volunteers . There is no significant extraction of unchanged PGE1 and its metabolites during an intravenous infusion of alprostadil in parallel with haemodialysis
Result of Action
The result of the action of this compound is the inhibition of platelet aggregation, which can prevent the formation of blood clots . This can be beneficial in conditions where there is a risk of excessive blood clotting.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the body can affect its action. Additionally, the physiological state of the individual, such as whether they are undergoing dialysis, can also influence the compound’s action, efficacy, and stability .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
13,14-Dihydro-15-keto Prostaglandin E1 is known to inhibit ADP-induced platelet aggregation in human isolated platelet-rich plasma This interaction with platelets suggests that it may play a role in the regulation of blood clotting
Cellular Effects
It is known that it can inhibit platelet aggregation , suggesting that it may influence cell signaling pathways related to blood clotting
Molecular Mechanism
It is known to inhibit ADP-induced platelet aggregation , which suggests that it may interact with enzymes or receptors involved in this process
Metabolic Pathways
13,14-Dihydro-15-keto Prostaglandin E1 is a metabolite of Prostaglandin E1 (PGE1), formed by the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-17,19,23H,2-14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUVSQMTLOYKTR-ZHALLVOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311666 | |
Record name | 13,14-Dihydro-15-keto-PGE1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5094-14-4 | |
Record name | 13,14-Dihydro-15-keto-PGE1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5094-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13,14-Dihydro-15-ketoprostaglandin E1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13,14-Dihydro-15-keto-PGE1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-OXODIHYDROPROSTAGLANDIN E1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3I99MYM0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 13,14-Dihydro-15-keto-Prostaglandin E1 (13,14-Dihydro-15-keto-PGE1) in Prostaglandin E1 (PGE1) research?
A: this compound is a key metabolite of PGE1, primarily formed through pulmonary metabolism. [] Due to the rapid and extensive metabolism of PGE1 in the lungs, direct measurement of PGE1 in plasma is challenging. [] Therefore, quantifying this compound in plasma serves as a reliable indicator of PGE1 disposition and pharmacokinetics in vivo. [, ]
Q2: How is this compound quantified in biological samples?
A: Due to the inherent instability of this compound, direct measurement can be difficult. One approach involves converting this compound and its degradation products into a stable bicyclic derivative, 11-deoxy-13,14-dihydro-15-keto-11β,16ξ-cyclo-PGE2, under alkaline conditions. [] This stable derivative can then be quantified using a sensitive radioimmunoassay. [] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, utilizing isotopically labeled internal standards like [1,1-18O2]-13,14-dihydro-15-keto-PGE1, for accurate quantification in biological fluids. []
Q3: What is the role of 15-ketoprostaglandin delta 13-reductase in the metabolism of Prostaglandins?
A: 15-ketoprostaglandin delta 13-reductase is a key enzyme involved in the irreversible catabolism of prostaglandins. [] This enzyme catalyzes the reduction of the 15-keto group in prostaglandin metabolites, such as 15-keto-PGE1, forming this compound. [] This enzymatic step, along with the action of 15-hydroxyprostaglandin dehydrogenase, effectively eliminates the biological activity of prostaglandins. []
Q4: Are there variations in how this compound is metabolized in humans?
A: Yes, research suggests interindividual variability in the enzymatic 15-keto-reduction of this compound. [] This variation has been observed in human liver and erythrocyte samples, highlighting the potential for differences in PGE1 metabolism among individuals. []
Q5: Has this compound been investigated in the context of specific drug development?
A: Yes, the pharmacokinetics of Prostanit, a novel drug for peripheral arterial disease incorporating a PGE1 moiety, were investigated. [] The study revealed that Prostanit is rapidly metabolized to this compound, PGE1, and 1,3-dinitroglycerol in rabbit plasma. [] This metabolic profile, along with observed effects on various endogenous metabolites, suggests potential for prolonged activity and anti-inflammatory properties for Prostanit. []
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